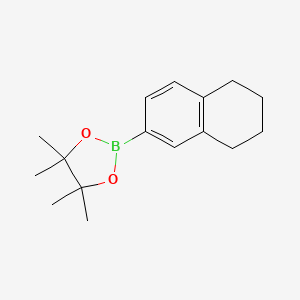
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a boronic acid derivative and a suitable catalyst to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding borane.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or metal catalysts.
Reduction reactions often involve reducing agents like sodium borohydride.
Substitution reactions may require nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.
Medicine: It is used in medicinal chemistry for the design and synthesis of drug candidates, especially those targeting cancer and other diseases.
Industry: In materials science, this compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent.
Comparison with Similar Compounds
Bis(pinacolato)diboron: Another boronic acid derivative used in cross-coupling reactions.
Tetrahydroxydiboron: A related compound with multiple hydroxyl groups.
Bis(catecholato)diboron: Similar structure with catechol groups.
Uniqueness: 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl group, which influences its reactivity and applications.
This compound's versatility and utility in various fields make it a valuable tool in scientific research and industrial applications. Its unique properties and reactivity profile distinguish it from other boronic acid derivatives, making it an important compound in the realm of chemistry and beyond.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUETONSQGECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
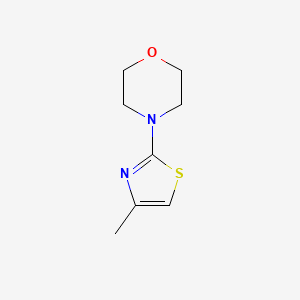
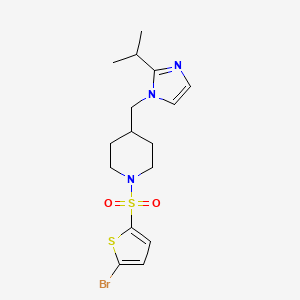
![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

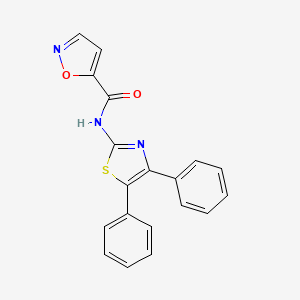
![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)
![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)
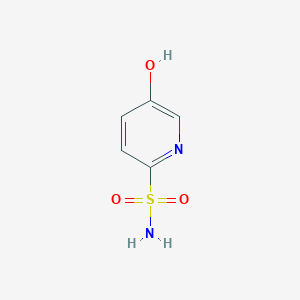
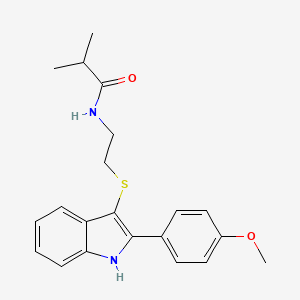
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2991215.png)
![N-(4-ethoxyphenyl)-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2991217.png)
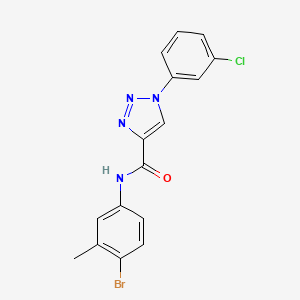
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)
